molecular formula C12H10ClN5O B11847404 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- CAS No. 123994-78-5

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-

Cat. No.: B11847404
CAS No.: 123994-78-5
M. Wt: 275.69 g/mol
InChI Key: JRBVNMWTAAIGOF-UHFFFAOYSA-N
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Description

The compound “6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-” is a purine derivative characterized by a substituted aniline moiety at the 2-position of the purine ring. Purine derivatives are widely studied for their biological activities, including antiviral, anticancer, and enzyme inhibitory effects, depending on their substituents . The 3-chloro-4-methylphenyl group in this compound likely influences its lipophilicity and binding affinity to biological targets, similar to other halogenated or alkylated purine analogs .

Properties

CAS No.

123994-78-5

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

2-(3-chloro-4-methylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H10ClN5O/c1-6-2-3-7(4-8(6)13)16-12-17-10-9(11(19)18-12)14-5-15-10/h2-5H,1H3,(H3,14,15,16,17,18,19)

InChI Key

JRBVNMWTAAIGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable purine derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-chloro-4-methylphenylamine attacks the purine ring, leading to the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where the chlorine atom or the amino group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular data, and key properties of “6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-” with analogous purine derivatives:

Compound Name (CAS No.) Substituent at Position 2 Molecular Formula Molecular Weight Key Features/Applications Reference
6H-Purin-6-one, 2-[(3,4-dichlorophenyl)amino]-1,9-dihydro- (123994-81-0) 3,4-Dichlorophenylamino C₁₁H₈Cl₂N₆O 315.12 g/mol Enhanced lipophilicity due to two Cl atoms; potential enzyme inhibition .
6H-Purin-6-one, 2-amino-9-benzyl-1,9-dihydro- (14937-72-5) Benzyl (aromatic alkyl) C₁₂H₁₁N₅O 241.25 g/mol Benzyl group improves cell membrane penetration; used in kinase inhibition studies .
6H-Purin-6-one, 2-amino-9-(2-methylbutyl)-1,9-dihydro- (14937-70-3) 2-Methylbutyl (branched alkyl) C₁₀H₁₅N₅O 221.26 g/mol Alkyl chain increases solubility in lipid environments; explored in antiviral research .
Omaciclovir (124265-89-0) 4-Hydroxy-2-(hydroxymethyl)butyl C₁₀H₁₅N₅O₃ 253.26 g/mol Hydroxyl groups enhance water solubility; clinically used as an antiviral agent .
6H-Purin-6-one, 2-amino-9-(2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-1,9-dihydro- (103882-87-7) Difluoropentofuranosyl (sugar analog) C₁₁H₁₂F₂N₅O₄ 324.24 g/mol Fluorinated sugar moiety mimics nucleosides; investigated for anticancer activity .
6H-Purin-6-one, 2-[[3-(hydroxymethyl)phenyl]amino]-1,9-dihydro- (123994-71-8) 3-Hydroxymethylphenylamino C₁₂H₁₁N₅O₂ 257.25 g/mol Hydroxymethyl group improves solubility and hydrogen-bonding capacity .

Key Observations:

Substituent Effects :

  • Halogenated groups (e.g., Cl in , F in ) increase lipophilicity and metabolic stability.
  • Alkyl chains (e.g., 2-methylbutyl in ) enhance lipid solubility but may reduce aqueous solubility.
  • Hydroxyl/hydroxymethyl groups (e.g., ) improve water solubility and interaction with polar biological targets.

Biological Relevance :

  • Compounds with sugar analogs (e.g., ) act as nucleoside mimics, interfering with DNA/RNA synthesis.
  • Aromatic substituents (e.g., benzyl in ) are common in kinase inhibitors due to π-π stacking interactions.

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